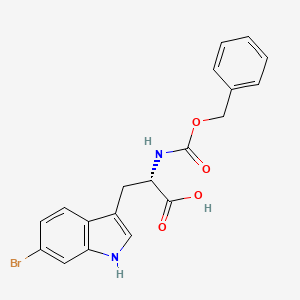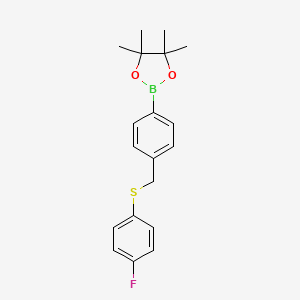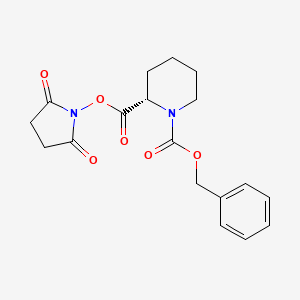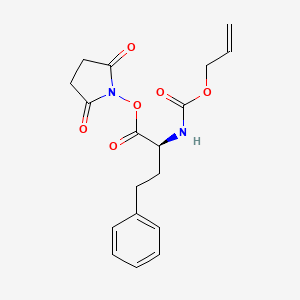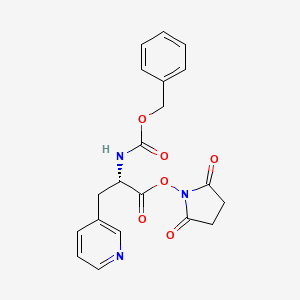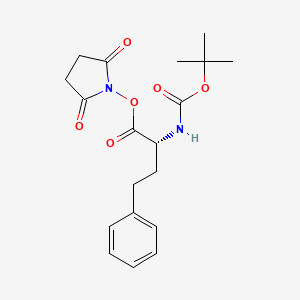
(R)-2,5-dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)-4-phenylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2,5-dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)-4-phenylbutanoate is a synthetic organic compound often used in peptide synthesis and as a protecting group in organic chemistry. This compound is notable for its role in facilitating the formation of peptide bonds and protecting amino groups during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,5-dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)-4-phenylbutanoate typically involves the following steps:
-
Formation of the tert-butoxycarbonyl (Boc) protected amino acid: : This is achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
-
Coupling with 2,5-dioxopyrrolidin-1-yl ester: : The Boc-protected amino acid is then coupled with 2,5-dioxopyrrolidin-1-yl ester using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). This step is typically performed in an anhydrous solvent like dimethylformamide (DMF) or dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of Boc-protected amino acids: Using automated reactors to handle large volumes of reagents and solvents.
Efficient coupling reactions: Employing high-throughput techniques and optimized reaction conditions to maximize yield and purity.
Purification: Utilizing chromatography and crystallization methods to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functionalities.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Deprotection: The Boc group can be removed using acidic conditions, typically with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc group removal.
Major Products
Substitution: Depending on the nucleophile, products can include substituted amides, esters, or thioesters.
Hydrolysis: The major products are the corresponding carboxylic acid and alcohol.
Deprotection: The primary amine is the major product after Boc removal.
Wissenschaftliche Forschungsanwendungen
Chemistry
Peptide Synthesis: The compound is widely used in the synthesis of peptides, serving as a protecting group for amino acids to prevent unwanted side reactions.
Organic Synthesis: It is used in various organic synthesis protocols to protect functional groups and facilitate selective reactions.
Biology and Medicine
Drug Development: The compound is used in the synthesis of peptide-based drugs and prodrugs, where protecting groups are essential for stability and bioavailability.
Bioconjugation: It is employed in the conjugation of biomolecules, aiding in the development of biopharmaceuticals and diagnostic agents.
Industry
Pharmaceutical Manufacturing: Used in the large-scale production of peptide drugs and intermediates.
Biotechnology: Applied in the synthesis of complex biomolecules for research and therapeutic purposes.
Wirkmechanismus
The compound exerts its effects primarily through its role as a protecting group. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-tert-butoxycarbonyl-L-phenylalanine: Similar in structure but lacks the 2,5-dioxopyrrolidin-1-yl ester group.
N-tert-butoxycarbonyl-L-leucine: Another Boc-protected amino acid used in peptide synthesis.
N-tert-butoxycarbonyl-L-alanine: A simpler Boc-protected amino acid used for similar purposes.
Uniqueness
®-2,5-dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)-4-phenylbutanoate is unique due to its combination of the Boc protecting group and the 2,5-dioxopyrrolidin-1-yl ester, which provides enhanced stability and reactivity in peptide synthesis. This dual functionality makes it particularly valuable in complex organic synthesis and pharmaceutical applications.
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6/c1-19(2,3)26-18(25)20-14(10-9-13-7-5-4-6-8-13)17(24)27-21-15(22)11-12-16(21)23/h4-8,14H,9-12H2,1-3H3,(H,20,25)/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHOGHYJCUJGCC-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B8167102.png)
